molecular formula C16H16BrN3O2S B11444541 8-(5-Bromo-2-methoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(5-Bromo-2-methoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11444541
M. Wt: 394.3 g/mol
InChI Key: ZUYQCUKTYZEMIJ-UHFFFAOYSA-N
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Description

8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, a methyl group, and a cyanide group attached to a pyrido[2,1-b][1,3,5]thiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-methoxyphenyl compounds, followed by the introduction of the pyrido[2,1-b][1,3,5]thiadiazine ring system through cyclization reactions. The final step often involves the addition of a cyanide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CHLORIDE
  • 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL FLUORIDE

Uniqueness

The uniqueness of 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanide group, in particular, can significantly influence its reactivity and interactions with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C16H16BrN3O2S/c1-19-8-20-15(21)6-11(13(7-18)16(20)23-9-19)12-5-10(17)3-4-14(12)22-2/h3-5,11H,6,8-9H2,1-2H3

InChI Key

ZUYQCUKTYZEMIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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